2-(2,4-dichlorophenoxy)-N-{3-[2-(2,4-dichlorophenoxy)acetamido]pyridin-4-yl}acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{3-[2-(2,4-dichlorophenoxy)acetamido]pyridin-4-yl}acetamide is a complex organic compound characterized by the presence of multiple chlorinated phenoxy groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{3-[2-(2,4-dichlorophenoxy)acetamido]pyridin-4-yl}acetamide typically involves multiple steps, starting with the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. The next step involves the formation of an amide bond with 3-aminopyridine, followed by further functionalization to introduce the second 2-(2,4-dichlorophenoxy)acetamido group .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination and amide formation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{3-[2-(2,4-dichlorophenoxy)acetamido]pyridin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{3-[2-(2,4-dichlorophenoxy)acetamido]pyridin-4-yl}acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{3-[2-(2,4-dichlorophenoxy)acetamido]pyridin-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorinated phenoxy structure.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with a similar structure but different functional groups.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{3-[2-(2,4-dichlorophenoxy)acetamido]pyridin-4-yl}acetamide is unique due to its combination of chlorinated phenoxy groups and a pyridine ring, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications[4][4].
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl4N3O4/c22-12-1-3-18(14(24)7-12)31-10-20(29)27-16-5-6-26-9-17(16)28-21(30)11-32-19-4-2-13(23)8-15(19)25/h1-9H,10-11H2,(H,28,30)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRBDYKPIYOQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=NC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl4N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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